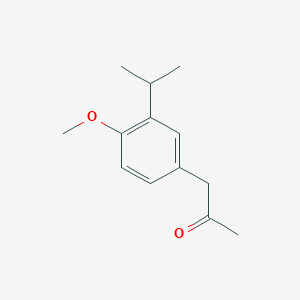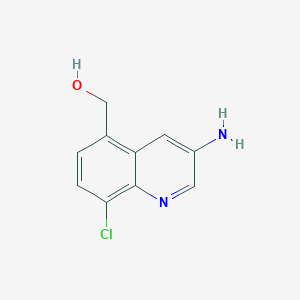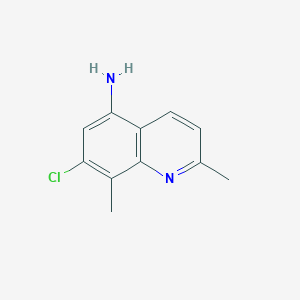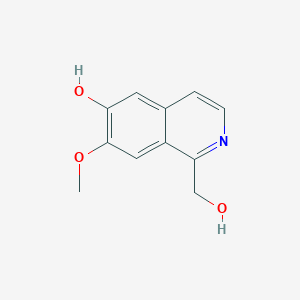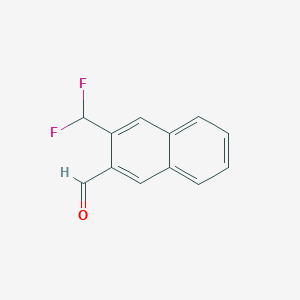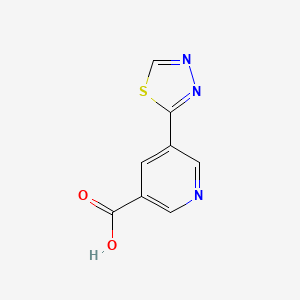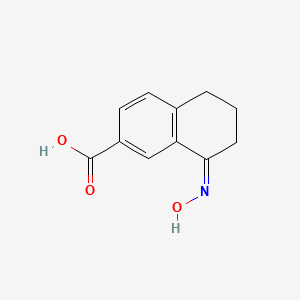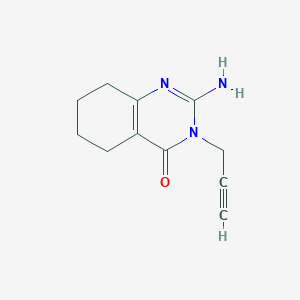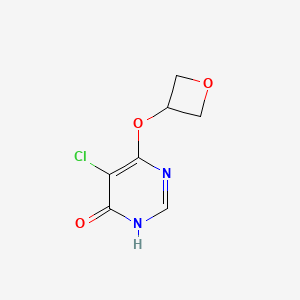
4-(Aminomethyl)-2,2-dimethylchroman-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2,2-dimethylchroman-7-ol is a chemical compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chroman ring system with an aminomethyl group at the 4-position and a hydroxyl group at the 7-position, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2-dimethylchroman-7-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylchroman-7-ol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group at the 4-position. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-2,2-dimethylchroman-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(Aminomethyl)-2,2-dimethylchroman-7-one.
Reduction: Formation of 4-(Aminomethyl)-2,2-dimethylchroman-7-amine.
Substitution: Formation of various substituted chroman derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2,2-dimethylchroman-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-2,2-dimethylchroman-7-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and other interactions with biological molecules, while the aminomethyl group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminocoumarin: Shares a similar chroman ring system but with different substituents.
4-(Aminomethyl)benzoic acid: Contains an aminomethyl group but lacks the chroman ring.
4-(Aminomethyl)indole: Features an aminomethyl group attached to an indole ring.
Uniqueness
4-(Aminomethyl)-2,2-dimethylchroman-7-ol is unique due to its specific combination of functional groups and the chroman ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
4-(aminomethyl)-2,2-dimethyl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C12H17NO2/c1-12(2)6-8(7-13)10-4-3-9(14)5-11(10)15-12/h3-5,8,14H,6-7,13H2,1-2H3 |
InChI-Schlüssel |
YTSUVZXZRWTSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)O)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)

